molecular formula C17H13N3O2 B2579182 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1396846-64-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide

Cat. No. B2579182
M. Wt: 291.31
InChI Key: IGKNZJKFOHDSJD-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Experimental and Theoretical Studies

Research into pyrazole derivatives, such as N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide, has led to experimental and theoretical studies aimed at understanding their chemical properties and reaction mechanisms. Yıldırım, Kandemirli, and Demir (2005) explored functionalization reactions of pyrazole derivatives, revealing insights into their structural and chemical behaviors, which are pivotal for designing new compounds with potential applications in drug development and material sciences (Yıldırım, Kandemirli, & Demir, 2005).

Antitubercular Agents

The search for new antitubercular agents has led to the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. Tang et al. (2015) found that these compounds exhibit promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This highlights the potential of pyrazole derivatives in developing new treatments for tuberculosis (Tang et al., 2015).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The development of methods for synthesizing polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, is crucial for advancing research in organic and medicinal chemistry. Moustafa et al. (2022) explored regioselective synthesis methods, contributing to the creation of compounds with significant biological activities (Moustafa et al., 2022).

Antifungal Activity

Investigations into the antifungal activity of pyrazole derivatives, such as N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide, have shown their potential as growth inhibitors of phytopathogenic fungi. Vicentini et al. (2007) studied the growth inhibition of various fungi, revealing the biological activity spectrum of these compounds and suggesting their use in agricultural applications (Vicentini et al., 2007).

Inhibitors of Co-Activator Associated Arginine Methyltransferase 1 (CARM1)

Research by Allan et al. (2009) on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, related to the target chemical structure, demonstrated their potential as inhibitors of CARM1, a co-activator associated arginine methyltransferase. This study opens avenues for the development of novel therapeutic agents targeting epigenetic regulators (Allan et al., 2009).

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-9,11H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKNZJKFOHDSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide

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